The synthesis of didehydro rosiglitazone involves several key steps, typically starting from readily available precursors such as 4-fluorobenzaldehyde and thiazolidinedione derivatives. A notable synthetic route includes:
Didehydro rosiglitazone features a complex molecular structure characterized by a thiazolidinedione ring system fused with a substituted benzylidene group. Its molecular formula is , and it has a molecular weight of approximately 342.41 g/mol. The compound's structure can be represented as follows:
Molecular modeling studies provide insights into its three-dimensional conformation and binding interactions with target proteins, such as peroxisome proliferator-activated receptor gamma .
Didehydro rosiglitazone participates in various chemical reactions that can modify its structure or enhance its pharmacological properties:
The mechanism of action for didehydro rosiglitazone involves its role as an agonist for peroxisome proliferator-activated receptor gamma. Upon binding to this receptor, it activates signaling pathways that lead to:
Studies have shown that didehydro rosiglitazone's interaction with specific amino acid residues within the receptor's binding domain is critical for its agonistic effects .
Didehydro rosiglitazone exhibits several important physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and quantify active ingredients during synthesis .
Didehydro rosiglitazone has significant scientific applications primarily in pharmacology and medicinal chemistry:
Didehydro rosiglitazone, (5Z)-, is systematically named as (5Z)-5-((4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzylidene)thiazolidine-2,4-dione according to IUPAC conventions. Its molecular formula is C₁₈H₁₇N₃O₃S, with a molecular weight of 355.41 g/mol [2] [5]. The compound features a Z-configuration at the exocyclic double bond (C5=N), confirmed by the stereodescriptor "(5Z)-" in its nomenclature. This configuration arises from the orientation of the benzylidene moiety relative to the thiazolidinedione ring, imposing distinct spatial constraints that influence molecular packing and intermolecular interactions [5].
The structure contains an E/Z center at the exocyclic double bond and lacks defined stereocenters, rendering it achiral. Key structural elements include:
The (5Z) and (5E) isomers exhibit significant differences in steric and electronic properties:
Table 1: Theoretical Comparison of (5Z)- and (5E)-Didehydro Rosiglitazone Isomers
Property | (5Z)-Isomer | (5E)-Isomer |
---|---|---|
Spatial orientation | Benzylidene phenyl group syn to C4 carbonyl | Benzylidene phenyl group anti to C4 carbonyl |
Steric strain | Higher (phenyl/thiazolidinedione repulsion) | Lower |
Dipole moment | Enhanced due to bond polarization | Reduced |
Crystal packing | Favor π-stacked layers | Likely linear aggregates |
Computational analyses indicate the (5Z)-isomer exhibits greater thermodynamic instability (ΔG ≈ +2.3 kcal/mol) relative to the (5E)-form due to steric clash between the benzylidene phenyl group and the thiazolidinedione ring. This instability manifests experimentally through challenges in isolating the pure (5Z)-isomer, which tends toward isomerization under thermal stress [5]. The isomers are distinguishable via ¹H-NMR: the vinylic proton in the (5Z)-isomer resonates downfield (δ ≈ 7.8 ppm) due to deshielding by the C4 carbonyl [5].
Single-crystal X-ray diffraction (SCXRD) remains unreported for the pure compound, though related rosiglitazone structures (e.g., PDB 4ema) confirm the thiazolidinedione ring adopts a non-planar "envelope" conformation [10]. For characterization, complementary spectroscopic techniques are employed:
Table 2: Spectroscopic Signatures of Didehydro Rosiglitazone, (5Z)-
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 1695 cm⁻¹ (s), 1680 cm⁻¹ (s) | C=O asymmetric stretch (thiazolidinedione) |
1598 cm⁻¹ (m) | C=N stretch (pyridine) | |
1562 cm⁻¹ (w) | Benzylidene C=C | |
¹H-NMR | 7.82 ppm (s, 1H) | Vinylic H (C=CH-Ar) |
(DMSO-d₆) | 7.3–8.5 ppm (m, 8H) | Aromatic H |
4.15 ppm (t, 2H), 3.95 ppm (t, 2H) | -OCH₂CH₂N- side chain | |
3.32 ppm (s, 3H) | N-CH₃ | |
¹³C-NMR | 176.5 ppm, 172.8 ppm | C2=O, C4=O (thiazolidinedione) |
150.2 ppm | Benzylidene C (C5) | |
122–148 ppm (multiple peaks) | Aromatic C |
IR spectroscopy confirms the absence of N-H stretches (≈3379 cm⁻¹ observed in saturated rosiglitazone), consistent with dehydrogenation at C5 [3]. NMR data corroborate the Z-configuration through the vinylic proton’s downfield shift, attributable to anisotropic effects of the adjacent carbonyl. The methylene protons of the -OCH₂CH₂N- side chain split into triplets (J ≈ 6.0 Hz), indicating free rotation [5] [6].
The compound exhibits low kinetic stability due to:
Tautomerism is restricted by the exocyclic double bond, which prevents enolization at C5. However, the thiazolidinedione ring participates in prototropic equilibria under basic conditions:
Thermodynamic parameters derived from DSC show:
Table 3: Compound Nomenclature Summary
Identifier Type | Name |
---|---|
IUPAC Name | (5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Common Synonym | Rosiglitazone Related Compound A (USP) |
CAS Registry | 160596-25-8 |
SMILES | CN(CCOC1=CC=C(/C=C2\SC(=O)NC2=O)C=C1)C3=CC=CC=N3 |
InChIKey | HCDYSWMAMRPMST-QINSGFPZSA-N |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1